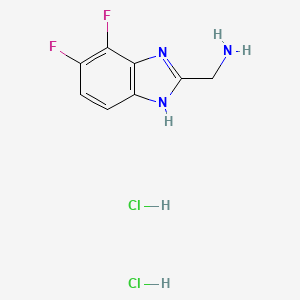

(4,5-ジフルオロ-1H-1,3-ベンゾジアゾール-2-イル)メタンアミン二塩酸塩

説明

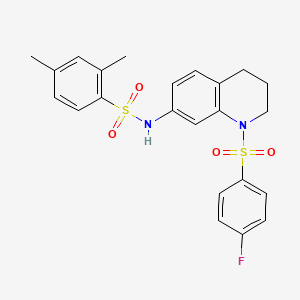

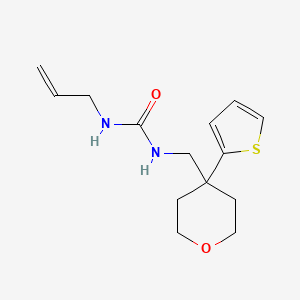

1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride is a chemical compound . It is a derivative of benzimidazole, a type of organic compound consisting of a fusion of benzene and imidazole .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, such as 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride, typically consists of a fused ring structure containing a benzene ring and an imidazole ring .科学的研究の応用

医薬品研究

この化合物は、ベンゾイミダゾール誘導体に構造的に関連しており、これらは幅広い生物活性を有することが知られています。この化合物は、様々な疾患を標的とする医薬品の合成における前駆体として使用できます。 例えば、ベンゾイミダゾール誘導体は、抗ウイルス、抗炎症、および抗がん特性について研究されてきました 。ジフルオロ基は、化合物の生物学的標的との相互作用能力を高め、新しい薬剤の開発につながる可能性があります。

材料科学

材料科学では、この化合物のユニークな構造は、特定の光学特性を有する新規材料の開発に活用できます。 ベンゾジアゾールコアを持つ化合物は、その光電子特性により、有機発光ダイオード(OLED)や二光子蛍光イメージングにしばしば使用されます 。ジフルオロ基は、光物理的特性に影響を与える可能性があり、この分野の研究において貴重な化合物となります。

作用機序

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific chemical structure and the biological system in which they are acting. Many benzimidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects .

将来の方向性

The future directions for research on 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride and similar compounds could include further investigation into their synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, there may be potential for the development of new therapeutic agents based on these compounds .

特性

IUPAC Name |

(4,5-difluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3.2ClH/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5;;/h1-2H,3,11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDRSQROEXHOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201597-24-1 | |

| Record name | (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)

![1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B2586834.png)

![(E)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2586835.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)